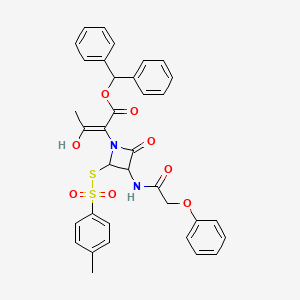
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo a series of reactions such as halogenation, alkylation, and cyclization.
Alkylation: The addition of propyl groups to the nitrogen atoms.
Cyclization: The formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-methylamide
Uniqueness
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide is unique due to its specific substitution pattern and the presence of both chlorine and propyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
88570-89-2 |
|---|---|
Molecular Formula |
C19H21Cl2N3OS |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C19H21Cl2N3OS/c1-3-9-23(10-4-2)18(25)11-14-19(15-6-7-16(21)26-15)22-17-8-5-13(20)12-24(14)17/h5-8,12H,3-4,9-11H2,1-2H3 |
InChI Key |
ZKJAZGXLAIWDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


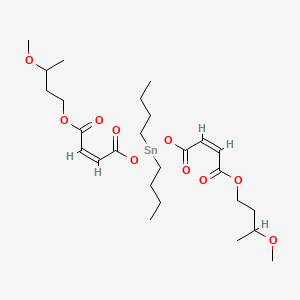
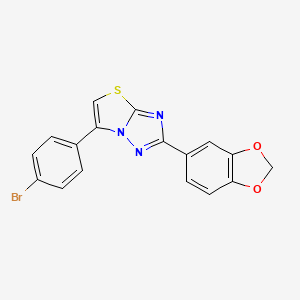
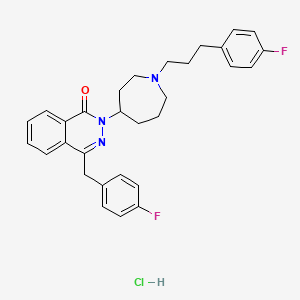

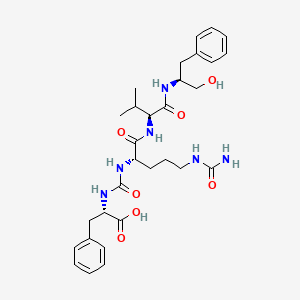
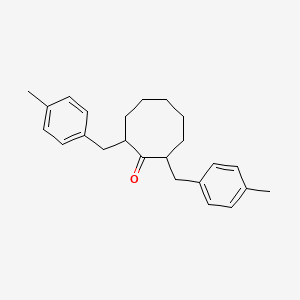


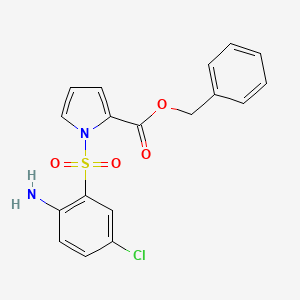

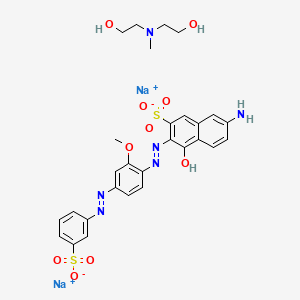
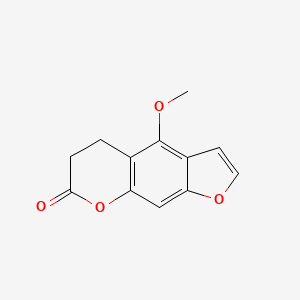
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
